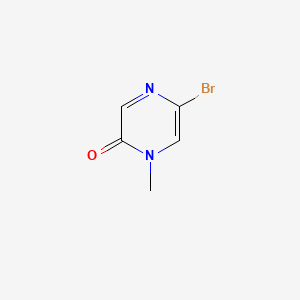

5-Bromo-1-methyl-1H-pyrazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-3-4(6)7-2-5(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTMOQVYGNSIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697455 | |

| Record name | 5-Bromo-1-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243288-53-0 | |

| Record name | 5-Bromo-1-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1-methyl-1H-pyrazin-2-one chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazin-2-one is a halogenated heterocyclic compound belonging to the pyrazinone class of molecules. The pyrazinone scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds and its utility as a versatile synthetic intermediate.[1] This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, expected reactivity, and the potential biological significance of this compound, with a focus on its relevance to drug discovery and development.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been established. Computational predictions for some physicochemical parameters are also available.

General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1243288-53-0 | [2][3][4] |

| Molecular Formula | C₅H₅BrN₂O | [2][4] |

| Molecular Weight | 189.01 g/mol | [2][4] |

| Appearance | Off-white to light yellow solid (Predicted for a similar compound) | [5] |

| Melting Point | No data available | |

| Boiling Point | No data available (Predicted for an isomer: 215.9±50.0 °C) | [5] |

| Solubility | No data available | |

| Purity | ≥95% or ≥98% (Commercially available) | [2][4] |

Computational Data

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [2] |

| LogP | 0.5428 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: N-methylation of 5-bromopyrazin-2-ol

-

Reaction Setup: To a solution of 5-bromopyrazin-2-ol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).

-

Addition of Methylating Agent: To the stirred suspension, add a methylating agent such as methyl iodide (CH₃I, 1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.

Reactivity and Further Functionalization

The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom on the electron-deficient pyrazinone ring. This makes the C5 position susceptible to nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functional groups at the 5-position.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with aryl or vinyl boronic acids or their esters, providing access to 5-aryl or 5-vinyl pyrazinone derivatives.[6]

-

Sonogashira Coupling: The formation of a carbon-carbon bond with a terminal alkyne can be achieved through this palladium-catalyzed reaction, leading to 5-alkynyl pyrazinones.[6]

-

Buchwald-Hartwig Amination: This cross-coupling reaction enables the synthesis of 5-amino-pyrazinone derivatives by reacting with various primary or secondary amines.[6]

Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrazinone scaffold is a well-established pharmacophore in medicinal chemistry. Notably, substituted pyrazinones have been identified as potent inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK).[7][8]

Pyrazinones as p38 MAPK Inhibitors

The p38 MAPK signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress stimuli.[7][9] Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers. A series of 3-amino-2(1H)-pyrazinones have been developed as selective inhibitors of p38α MAPK, demonstrating the potential of the pyrazinone core to target this important enzyme.[7] These inhibitors typically act by competing with ATP for binding to the kinase domain of p38α, thereby preventing the phosphorylation of downstream substrates and blocking the inflammatory signaling cascade.[10]

Conclusion

This compound is a valuable building block for organic synthesis and drug discovery. Although detailed experimental data on its physical and spectroscopic properties are currently scarce, its established chemical identity and the known reactivity of related compounds provide a solid foundation for its use in the synthesis of more complex molecules. The demonstrated biological activity of the broader pyrazinone class, particularly as kinase inhibitors, highlights the potential of this compound and its derivatives as lead compounds for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry.

References

- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. 1243288-53-0|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-broMo-1-MethylpyriMidin-2-one CAS#: 14248-01-2 [m.chemicalbook.com]

- 6. 5-Bromo-N,N,3-trimethylpyrazin-2-amine | Benchchem [benchchem.com]

- 7. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-1-methyl-1H-pyrazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-stage process, commencing with the formation of a key aminonitrile precursor, followed by the construction of the di-halogenated pyrazinone core, and concluding with a selective dehalogenation to yield the target molecule.

This document offers detailed experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes a visual representation of the synthesis pathway using the DOT language for Graphviz.

Stage 1: Synthesis of N-Methylaminoacetonitrile

The initial stage focuses on the preparation of the α-aminonitrile, N-methylaminoacetonitrile, which serves as a crucial building block for the pyrazinone ring. The synthesis is achieved through a Strecker-type reaction, a well-established method for the synthesis of α-amino nitriles.

Experimental Protocol:

A solution of methylamine (1.0 equivalent) in water is cooled in an ice bath. Formaldehyde (1.0 equivalent, 37% solution in water) is added dropwise to the stirred methylamine solution, maintaining the temperature below 10°C. Subsequently, an aqueous solution of sodium cyanide (1.0 equivalent) is added dropwise at a rate that keeps the reaction temperature below 10°C. The reaction mixture is stirred for an additional 2 hours at room temperature. The product is then extracted with an organic solvent such as dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-methylaminoacetonitrile.

| Parameter | Value |

| Reactants | Methylamine, Formaldehyde, Sodium Cyanide |

| Solvent | Water |

| Temperature | 0-10°C (addition), Room Temperature (stirring) |

| Reaction Time | 2 hours |

| Work-up | Extraction with Dichloromethane |

| Typical Yield | 70-80% |

Stage 2: Synthesis of 3,5-Dibromo-1-methyl-2(1H)-pyrazin-2-one

The second stage involves the construction of the di-brominated pyrazinone ring system using Hoornaert's method. This reaction utilizes the previously synthesized N-methylaminoacetonitrile and reacts it with oxalyl bromide to form the heterocyclic core.

Experimental Protocol:

To a solution of N-methylaminoacetonitrile (1.0 equivalent) in a dry, inert solvent such as toluene, oxalyl bromide (2.2 equivalents) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then heated to reflux (approximately 110°C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,5-dibromo-1-methyl-2(1H)-pyrazin-2-one.

| Parameter | Value |

| Reactants | N-Methylaminoacetonitrile, Oxalyl Bromide |

| Solvent | Toluene |

| Temperature | Reflux (approx. 110°C) |

| Reaction Time | 4-6 hours |

| Work-up | Column Chromatography |

| Typical Yield | 50-60% |

Stage 3: Selective Monodebromination to this compound

The final and most critical stage is the selective removal of the bromine atom at the 3-position of the pyrazinone ring to yield the target compound. This proposed method is based on a regioselective metal-halogen exchange reaction, which is a powerful tool in organic synthesis for selective dehalogenations. The increased electrophilicity of the C3 position, due to the adjacent carbonyl group, is expected to facilitate this selective reaction.

Proposed Experimental Protocol:

A solution of 3,5-dibromo-1-methyl-2(1H)-pyrazin-2-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. To this solution, n-butyllithium (1.0 equivalent, as a solution in hexanes) is added dropwise, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for 1 hour. The reaction is then quenched by the addition of a proton source, such as methanol or a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

| Parameter | Value |

| Reactant | 3,5-Dibromo-1-methyl-2(1H)-pyrazin-2-one |

| Reagent | n-Butyllithium |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78°C |

| Reaction Time | 1 hour |

| Work-up | Quenching with a proton source, Extraction, Column Chromatography |

| Expected Yield | Optimization may be required |

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Caption: Synthesis pathway for this compound.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for a single synthetic step.

Caption: General experimental workflow for a synthetic step.

In-depth Technical Guide: Spectroscopic Data of 5-Bromo-1-methyl-1H-pyrazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for the compound 5-Bromo-1-methyl-1H-pyrazin-2-one. This molecule is a halogenated pyrazinone derivative, a class of compounds recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of a bromine atom and a methyl group on the pyrazinone core imparts specific reactivity and characteristics that are valuable for medicinal chemistry applications.

Compound Identification

| IUPAC Name | This compound |

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol |

| CAS Number | 1243288-53-0 |

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted mass spectrometry data. This information can be useful for initial characterization and for comparison with experimentally obtained data.

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.9658 |

| [M+Na]⁺ | 210.9477 |

| [M-H]⁻ | 186.9507 |

| [M+NH₄]⁺ | 205.9923 |

| [M+K]⁺ | 226.9216 |

Data sourced from computational predictions.

Experimental Protocols: A Note on Synthesis

A detailed, experimentally validated synthesis protocol for this compound is not described in readily accessible scientific literature. However, the synthesis of a structurally similar compound, 3,5-dibromo-1-methylpyrazin-2(1H)-one, has been reported in the context of developing non-nucleoside HIV-1 reverse transcriptase inhibitors. The synthetic strategies employed for this related compound would likely be adaptable for the preparation of the mono-bromo analogue.

A plausible synthetic approach could involve the following conceptual steps:

-

Pyrazinone Ring Formation: Condensation of an appropriate α-amino acid derivative with a glyoxal derivative to form the core pyrazinone ring.

-

Bromination: Regioselective bromination of the pyrazinone ring to introduce the bromine atom at the 5-position.

-

N-Methylation: Introduction of the methyl group at the N1 position of the pyrazinone ring.

The following diagram illustrates a generalized, hypothetical workflow for the synthesis and characterization of this compound.

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Significance in Research and Drug Discovery

Halogenated heterocycles like this compound are valuable intermediates in medicinal chemistry. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse chemical moieties. This capability is crucial for the generation of compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies in drug development programs. The pyrazinone scaffold itself is a known pharmacophore present in various biologically active molecules.

Disclaimer: The information provided in this document is based on publicly available data and computational predictions. The absence of comprehensive experimental data necessitates careful experimental design and thorough characterization for any research involving this compound.

Physical and chemical properties of 5-Bromo-1-methyl-1H-pyrazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazin-2-one is a halogenated pyrazinone derivative. The pyrazinone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. The bromine atom at the 5-position and the methyl group at the N-1 position of this particular compound offer versatile handles for chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules for drug discovery and development. This document provides a summary of its known physical and chemical properties.

Chemical and Physical Properties

A comprehensive search of available scientific literature and chemical databases indicates that while some properties of this compound have been predicted, experimentally determined data is limited. The following tables summarize the available information.

Table 1: Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 1243288-53-0 | [1][2][3] |

| Molecular Formula | C₅H₅BrN₂O | [1][3] |

| Molecular Weight | 189.01 g/mol | [1][2] |

| IUPAC Name | 5-bromo-1-methylpyrazin-2-one | [1] |

| SMILES | CN1C=C(N=CC1=O)Br | [4] |

| Purity | ≥95% to ≥98% (as offered by commercial suppliers) | [1][3] |

Table 2: Physical Properties

| Property | Value | Notes |

| Melting Point | No data available | |

| Boiling Point | 215.9 ± 50.0 °C | Predicted value[5] |

| Density | 1.73 ± 0.1 g/cm³ | Predicted value[5] |

| Solubility | No data available |

Table 3: Computed Chemical Properties

| Property | Value | Source |

| XlogP | 0.4 | [4] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

Spectral Data

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 188.96581 |

| [M+Na]⁺ | 210.94775 |

| [M-H]⁻ | 186.95125 |

| [M+NH₄]⁺ | 205.99235 |

| [M+K]⁺ | 226.92169 |

| Data from PubChemLite[4] |

Chemical Reactivity and Stability

-

Storage: Commercial suppliers recommend storing at room temperature or at 2-8°C under an inert atmosphere.[2]

-

Reactivity: The bromine atom on the pyrazinone ring is expected to be susceptible to nucleophilic substitution and to participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This makes it a useful intermediate for introducing a variety of functional groups at this position.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, the synthesis of substituted pyrazinones generally follows established synthetic routes. A plausible general approach for the synthesis of this compound is outlined below. This is a conceptual workflow and would require optimization for this specific target molecule.

General Synthetic Workflow for Substituted Pyrazinones

The synthesis could potentially start from a suitably substituted acyclic precursor, which undergoes cyclization to form the pyrazinone ring. Subsequent bromination and N-methylation would lead to the final product. Alternatively, a pre-formed pyrazinone ring could be functionalized.

Caption: A conceptual workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature detailing the involvement of this compound in any specific signaling pathways or its biological activities. The pyrazinone core is a known pharmacophore in various drug candidates, suggesting that this compound could be a valuable intermediate in the synthesis of biologically active molecules.

Safety Information

Based on information from chemical suppliers, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound is a chemical intermediate with potential applications in medicinal chemistry and drug discovery. While basic identifiers and some predicted properties are known, there is a notable absence of comprehensive, experimentally verified data on its physical properties, a detailed synthesis protocol, and its biological profile. Further research is required to fully characterize this compound and explore its potential as a building block for novel therapeutics.

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 5-Bromo-1-methyl-1H-pyrazin-2-one. This N-methylated bromopyrazinone serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a bromine atom offers a versatile handle for further chemical modifications, making it an attractive scaffold for the synthesis of diverse compound libraries. This document summarizes its chemical and physical properties, outlines a putative synthetic approach, and discusses the potential biological significance of this compound class based on structurally related molecules. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams.

Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring a pyrazinone core. The pyrazine ring is substituted with a bromine atom at the 5-position and a methyl group at the 1-position nitrogen atom.

Below is a table summarizing the key identifiers and molecular properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1243288-53-0 | [1] |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| SMILES String | BrC1=CN(C(C=N1)=O)C | [1] |

| InChI Key | OUTMOQVYGNSIMU-UHFFFAOYSA-N | [2] |

Physicochemical and Predicted Properties

A collection of computed and predicted physicochemical properties for this compound are detailed in the table below. These properties are crucial for assessing its potential as a drug candidate, including its solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [1] |

| LogP (predicted) | 0.5428 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

| Monoisotopic Mass | 187.95853 Da | [2] |

Synthesis and Characterization

Postulated Experimental Protocol: Selective Monodebromination

This hypothetical protocol is based on general methods for selective debromination of dihalogenated heterocycles.

Materials:

-

3,5-dibromo-1-methyl-1H-pyrazin-2-one

-

Palladium on carbon (Pd/C, 10%)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,5-dibromo-1-methyl-1H-pyrazin-2-one (1 equivalent) in methanol, add ammonium formate (5-10 equivalents) and a catalytic amount of 10% Pd/C.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material and the appearance of the monobrominated product.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with saturated aqueous sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Characterization

While specific spectral data for this compound is not publicly available, chemical vendors suggest that NMR, HPLC, and LC-MS data can be obtained upon request.[3] Based on the structure, the expected ¹H NMR spectrum would show distinct signals for the methyl group and the two protons on the pyrazinone ring. The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound.

Potential Biological and Pharmacological Significance

The pyrazinone scaffold is a prominent feature in numerous biologically active compounds. The introduction of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery.

Substituted pyrazinones have been investigated for a range of therapeutic applications, including:

-

Antiviral Activity: Notably, 3,5-dibromo-1-methylpyrazin-2(1H)-one has been utilized as a key intermediate in the synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors. This suggests that monobrominated analogs like this compound could also serve as important precursors for antiviral agents.

-

Anticancer Activity: Various pyrazine and pyrazinone derivatives have been evaluated for their antitumor properties.

-

Antibacterial and Antifungal Activity: The pyrazine nucleus is present in compounds exhibiting antimicrobial activities.

The logical relationship of the compound's identifiers is illustrated in the diagram below.

Caption: Relationship between key molecular identifiers.

A diagram illustrating the postulated synthetic workflow is provided below.

References

The Reactive Landscape of Brominated Pyrazinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Brominated pyrazinone derivatives serve as versatile scaffolds in medicinal chemistry and drug discovery, offering a reactive handle for the introduction of diverse molecular fragments. Their utility stems from the strategic placement of a bromine atom on the pyrazinone core, which enables a variety of cross-coupling and substitution reactions. This technical guide provides a comprehensive overview of the reactivity of these valuable intermediates, focusing on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitutions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methodologies in a research and development setting.

Core Reactivity Principles

The pyrazinone ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of a carbonyl group. This inherent electronic nature makes the attached bromine atom a good leaving group in palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond can be modulated by the position of the bromine atom and the nature of other substituents on the pyrazinone ring. Generally, palladium-catalyzed reactions proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In contrast, nucleophilic aromatic substitution (SNAr) is favored when the ring is sufficiently activated by electron-withdrawing groups, allowing for the direct displacement of the bromide by a nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of brominated pyrazinones.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond by coupling an organoboron reagent with an organic halide, is a widely employed method for the arylation, heteroarylation, and vinylation of brominated pyrazinones.[1][2][3] The reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[4]

General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling of Brominated Pyrazinone Derivatives:

| Entry | Brominated Pyrazinone Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 85 | [5] |

| 2 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 82 | [5] |

| 3 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 75 | [5] |

| 4 | 3,5-dibromo-1-methyl-2(1H)-pyrazinone | 7-azaindole-3-boronic acid pinacol ester | Not specified | Not specified | DIEA | Not specified | Not specified | Not specified | Not specified | [6] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]

A dried Schlenk tube equipped with a magnetic stirrer is charged with the brominated pyrazinone derivative (1.0 equiv), the corresponding arylboronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (2.0 equiv). A 10:1 mixture of 1,4-dioxane and water is then added under an inert argon atmosphere. The reaction mixture is heated to 90 °C and stirred for 24 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][8] This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl pyrazinone derivatives, which are common motifs in pharmacologically active compounds.[9][10]

General Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination of Brominated Pyrazinone Derivatives:

| Entry | Brominated Heterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ (variable) | dppp (variable) | NaOtBu | Toluene | 80 | Not specified | 55-98 | [11] |

| 2 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60 | [10] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10]

To an oven-dried Schlenk vessel under an inert atmosphere, add the brominated pyrazinone (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv). Add a degassed anhydrous solvent, such as toluene or THF. The reaction mixture is then heated with stirring for the required time, typically ranging from a few hours to overnight, at a temperature between 80-110 °C. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[12][13] This reaction is instrumental in the synthesis of alkynyl-substituted pyrazinones, which can serve as precursors for more complex molecular architectures.

General Reaction Scheme:

Br-Pyrazinone + Nu-H --[Base]--> Nu-Pyrazinone

Caption: A general workflow for the synthesis and subsequent functionalization of brominated pyrazinones.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

Logical Relationship of Reactivity

Caption: Logical relationships between the reactivity pathways of brominated pyrazinones.

Conclusion

Brominated pyrazinone derivatives are highly valuable and versatile building blocks in modern synthetic and medicinal chemistry. Their reactivity, primarily governed by palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allows for the efficient construction of a wide array of functionalized pyrazinone cores. This guide has provided a detailed overview of the key synthetic transformations, supported by quantitative data and experimental protocols, to serve as a practical resource for researchers in the field. The continued exploration of the reactivity of these scaffolds is expected to lead to the discovery of novel molecules with significant biological and material science applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 3. wwjmrd.com [wwjmrd.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

5-Bromo-1-methyl-1H-pyrazin-2-one: A Comprehensive Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive literature review on 5-Bromo-1-methyl-1H-pyrazin-2-one, a key heterocyclic building block in medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics. All quantitative data has been summarized in structured tables, and detailed experimental protocols for key reactions are provided. Furthermore, logical and biological pathways are visualized using diagrams to facilitate understanding.

Core Compound Properties

This compound is a halogenated N-methylated pyrazinone derivative. The presence of a bromine atom at the 5-position and a methyl group at the N-1 position imparts specific reactivity and properties to the molecule, making it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 1243288-53-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₅H₅BrN₂O | --INVALID-LINK--[1] |

| Molecular Weight | 189.01 g/mol | --INVALID-LINK--[1] |

| Purity | ≥95% - ≥98% | --INVALID-LINK--, --INVALID-LINK--[1][2] |

| Appearance | Solid | --INVALID-LINK--[2] |

| Storage | 4°C | --INVALID-LINK--[1] |

Computational Chemistry Data

| Descriptor | Predicted Value | Source |

| TPSA (Topological Polar Surface Area) | 34.89 Ų | --INVALID-LINK-- |

| LogP | 0.5428 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |

| Rotatable Bonds | 0 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound can be inferred from the preparation of its close analog, 3,5-dibromo-1-methyl-2(1H)-pyrazinone, which is a common precursor in medicinal chemistry. The general strategy involves the cyclization of an appropriate acyclic precursor, followed by bromination and N-methylation.

Protocol 1: Synthesis of 2(1H)-Pyrazinone Core

This protocol is based on the general one-pot condensation method described by Jones and Karmas.

Materials:

-

α-amino acid amide (e.g., glycinamide hydrochloride)

-

1,2-dicarbonyl compound (e.g., glyoxal)

-

Base (e.g., sodium hydroxide)

-

Solvent (e.g., water, ethanol)

Procedure:

-

Dissolve the α-amino acid amide in the chosen solvent.

-

Add the 1,2-dicarbonyl compound to the solution.

-

Slowly add a solution of the base while stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with an appropriate acid (e.g., HCl).

-

The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination of the Pyrazinone Core

Materials:

-

2(1H)-Pyrazinone

-

Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

-

Solvent (e.g., acetic acid, chloroform)

-

Initiator (for NBS, e.g., AIBN or UV light, if required)

Procedure:

-

Dissolve the 2(1H)-pyrazinone in the appropriate solvent in a flask protected from light.

-

Slowly add the brominating agent to the solution at a controlled temperature (often room temperature or slightly elevated).

-

Stir the reaction mixture for a period ranging from a few hours to overnight. Monitor the reaction by TLC.

-

After the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield 5-bromo-2(1H)-pyrazinone.

Protocol 3: N-Methylation of 5-Bromo-2(1H)-pyrazinone

Materials:

-

5-Bromo-2(1H)-pyrazinone

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., acetone, DMF, THF)

Procedure:

-

To a solution of 5-Bromo-2(1H)-pyrazinone in a suitable aprotic solvent, add the base.

-

Stir the mixture for a short period to allow for the formation of the corresponding anion.

-

Add the methylating agent dropwise to the reaction mixture at room temperature.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete, as indicated by TLC analysis.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Applications in Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse substituents at the C-5 position.

Use in the Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The pyrazinone scaffold is a key feature in a number of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. This compound serves as a crucial intermediate in the synthesis of these inhibitors. The bromine atom can be functionalized through reactions like Suzuki or Stille couplings to introduce various aryl or heteroaryl groups, which is a key strategy for enhancing the inhibitory activity and modulating the pharmacokinetic properties of the final compounds.

HIV-1 Reverse Transcription and the Mechanism of NNRTIs

HIV, a retrovirus, replicates its RNA genome into DNA through a process called reverse transcription, which is catalyzed by the viral enzyme reverse transcriptase (RT). This process is a critical step in the viral life cycle and a prime target for antiretroviral drugs.[3][4][5] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which inhibits its function and blocks the conversion of viral RNA to DNA, thus halting viral replication.[6]

Quantitative Data on Derivatives

While specific quantitative biological data for this compound is not extensively published, as it is primarily an intermediate, the biological activities of its derivatives highlight the potential of this chemical scaffold. The following table presents the anti-HIV-1 activity of some pyrazinone derivatives synthesized using related bromo-pyrazinone precursors.

| Compound Reference | Structure | EC₅₀ (µM) vs. HIV-1 (Wild Type) | Cytotoxicity CC₅₀ (µM) in MT-4 cells | Selectivity Index (SI) |

| Pyridinone Derivative 26 | 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-one | 0.004 | >300 | >75000 |

| Diarylpyrimidine (DAPY) Analog | Rilpivirine (a marketed NNRTI) | 0.0007 | >100 | >142857 |

Note: The data for compound 26 is from a study on novel pyridinone derivatives as NNRTIs and illustrates the high potency that can be achieved from this class of compounds.[7] Rilpivirine is included as a benchmark for a highly potent, approved drug with a related pyrimidine core.

Conclusion

This compound is a strategically important building block for the synthesis of complex heterocyclic compounds, particularly in the field of antiviral drug discovery. Its versatile reactivity, stemming from the presence of a bromine atom, allows for extensive chemical modifications, leading to the development of potent bioactive molecules such as HIV-1 non-nucleoside reverse transcriptase inhibitors. The synthetic protocols and biological context provided in this guide are intended to support researchers in the effective utilization of this compound in their drug development endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. HIV-1 reverse transcription: a brief overview focused on structure-function relationships among molecules involved in initiation of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV - Wikipedia [en.wikipedia.org]

- 5. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Halogenated Pyrazinones

For Researchers, Scientists, and Drug Development Professionals

The pyrazinone core, a privileged scaffold in medicinal chemistry, has given rise to a plethora of bioactive molecules. The introduction of halogen atoms to this heterocyclic system has proven to be a pivotal strategy in modulating the pharmacological properties of these compounds, leading to the discovery of potent inhibitors for a range of therapeutic targets. This in-depth technical guide delves into the discovery and history of halogenated pyrazinones, providing a comprehensive overview of their synthesis, biological activities, and the key molecular interactions that underpin their therapeutic potential.

A Historical Perspective: The Emergence of Halogenated Pyrazinones

The journey of pyrazinone synthesis dates back to the early 20th century. However, the strategic incorporation of halogens onto the pyrazinone ring, a development that would significantly broaden its therapeutic applicability, gained prominence later. A seminal moment in this field was the work of Georges Hoornaert and his research group at the University of Leuven. In 1983, Vekemans et al., from Hoornaert's laboratory, published a robust and general method for the preparation of 3,5-dihalo-2(1H)-pyrazinones.[1] This synthetic route, often referred to as Hoornaert's method, provided a versatile platform for the synthesis of a wide array of halogenated pyrazinone derivatives and became a cornerstone for subsequent research in this area.

Georges Hoornaert, born in Kaaskerke, Belgium, in 1938, was a distinguished figure in organic chemistry.[2] His contributions to heterocyclic chemistry, particularly the development of synthetic methodologies for novel scaffolds like the halogenated pyrazinones, have had a lasting impact on the field of drug discovery.[2]

Synthetic Strategies: Building the Halogenated Pyrazinone Core

The versatility of the halogenated pyrazinone scaffold lies in the efficiency of its synthesis and the ease of its subsequent functionalization. The halogens, typically chlorine or bromine, serve as convenient handles for introducing a diverse range of substituents through various cross-coupling reactions.

Hoornaert's Method for the Synthesis of 3,5-Dihalo-2(1H)-pyrazinones

The most widely employed method for the synthesis of the dihalogenated pyrazinone core is the one-pot reaction developed by Hoornaert and his team.[1] This procedure involves the treatment of an α-aminonitrile with an excess of an oxalyl halide.

Experimental Protocol: Synthesis of 3,5-dichloro-2(1H)-pyrazinone

-

Reagents and Materials: α-aminonitrile, oxalyl chloride, anhydrous toluene.

-

Procedure:

-

A solution of the α-aminonitrile (1.0 eq) in anhydrous toluene is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Oxalyl chloride (3.0-4.0 eq) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to 80-100 °C and stirred for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the 3,5-dichloro-2(1H)-pyrazinone.

-

Functionalization of the Dihalogenated Core: Suzuki and Buchwald-Hartwig Couplings

The true power of the 3,5-dihalopyrazinone scaffold is realized through its selective functionalization. The two halogen atoms exhibit different reactivities, allowing for sequential and site-selective introduction of various substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are instrumental in this process.

Experimental Protocol: Suzuki Coupling of a 3,5-Dichloropyrazinone with an Arylboronic Acid

-

Reagents and Materials: 3,5-dichloro-2(1H)-pyrazinone, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Procedure:

-

To a reaction vessel are added the 3,5-dichloro-2(1H)-pyrazinone (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

The vessel is sealed and the atmosphere is replaced with an inert gas.

-

The solvent system is added, and the mixture is heated to 80-100 °C with stirring for 2-12 hours.

-

Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.

-

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrazinone

-

Reagents and Materials: Chloropyrazinone substrate, amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or LiHMDS) in an anhydrous aprotic solvent (e.g., toluene or dioxane).

-

Procedure:

-

The palladium precatalyst and the phosphine ligand are added to an oven-dried reaction vessel under an inert atmosphere.

-

The anhydrous solvent is added, followed by the chloropyrazinone, the amine, and the base.

-

The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

-

Biological Activities and Therapeutic Targets

The derivatization of the halogenated pyrazinone core has led to the discovery of potent and selective inhibitors for several key therapeutic targets, primarily in the areas of inflammation and central nervous system disorders.

p38 MAP Kinase Inhibitors for Inflammatory Diseases

The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Dysregulation of this pathway is implicated in a variety of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

A number of halogenated pyrazinone derivatives have been identified as potent inhibitors of p38 MAP kinase. These inhibitors typically bind to the ATP-binding pocket of the enzyme, often forming a key hydrogen bond with the hinge region residue Met109. The halogen substituents on the pyrazinone core can be strategically positioned to occupy specific hydrophobic pockets within the active site, thereby enhancing binding affinity and selectivity.

// Nodes Stimuli [label="Inflammatory Stimuli / Stress", fillcolor="#F1F3F4"]; MAPKKK [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#FFFFFF"]; MAPKK [label="MAPKK\n(MKK3/6)", fillcolor="#FFFFFF"]; p38 [label="p38 MAP Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., ATF2, CREB)", fillcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#F1F3F4"]; HalogenatedPyrazinone [label="Halogenated\nPyrazinone\nInhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stimuli -> MAPKKK; MAPKKK -> MAPKK [label=" phosphorylates"]; MAPKK -> p38 [label=" phosphorylates"]; p38 -> TranscriptionFactors [label=" phosphorylates"]; TranscriptionFactors -> Cytokines [label=" activate transcription"]; Cytokines -> Inflammation; HalogenatedPyrazinone -> p38 [arrowhead=tee, color="#34A853", style=dashed, label=" inhibits"]; } dot Caption: Inhibition of the p38 MAPK pathway by halogenated pyrazinones.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists for CNS Disorders

The corticotropin-releasing factor 1 (CRF1) receptor plays a critical role in the body's response to stress and is implicated in the pathophysiology of anxiety and depression. Antagonists of the CRF1 receptor have shown therapeutic potential in preclinical models of these disorders.

Halogenated pyrazinone derivatives have been developed as potent and selective CRF1 receptor antagonists. These small molecules act as allosteric modulators, binding to a site on the receptor that is distinct from the endogenous ligand binding site. This binding event stabilizes an inactive conformation of the receptor, preventing its activation by CRF. The halogen atoms on the pyrazinone scaffold often engage in crucial hydrophobic or halogen bonding interactions within the allosteric binding pocket, contributing significantly to the antagonist's potency.

// Nodes Stress [label="Stress", fillcolor="#F1F3F4"]; Hypothalamus [label="Hypothalamus", fillcolor="#FFFFFF"]; CRF [label="CRF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pituitary [label="Anterior Pituitary", fillcolor="#FFFFFF"]; CRF1R [label="CRF1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gs [label="Gαs", shape=circle, fillcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FFFFFF"]; PKA [label="Protein Kinase A", fillcolor="#FFFFFF"]; CellularResponse [label="Cellular Response\n(e.g., ACTH release)", fillcolor="#FFFFFF"]; StressResponse [label="Stress Response", fillcolor="#F1F3F4"]; HalogenatedPyrazinone [label="Halogenated\nPyrazinone\nAntagonist", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stress -> Hypothalamus; Hypothalamus -> CRF [label=" releases"]; CRF -> CRF1R [label=" binds to"]; CRF1R -> Gs [label=" activates"]; Gs -> AC [label=" activates"]; AC -> cAMP [label=" produces"]; cAMP -> PKA [label=" activates"]; PKA -> CellularResponse [label=" phosphorylates targets"]; CellularResponse -> StressResponse; HalogenatedPyrazinone -> CRF1R [arrowhead=tee, color="#34A853", style=dashed, label=" allosterically inhibits"]; } dot Caption: Allosteric inhibition of the CRF1 receptor by halogenated pyrazinones.

Quantitative Data Summary

The following tables summarize the biological activity of representative halogenated pyrazinone derivatives against their respective targets.

Table 1: p38 MAP Kinase Inhibitory Activity of Halogenated Pyrazinone Analogs

| Compound ID | R¹ | R² (Halogen) | p38α IC₅₀ (nM) |

| PZ-1 | Cyclopropyl | Cl | 5 |

| PZ-2 | tert-Butyl | Cl | 12 |

| PZ-3 | Phenyl | Br | 25 |

| PZ-4 | 4-Fluorophenyl | Cl | 8 |

Table 2: CRF1 Receptor Antagonist Activity of Halogenated Pyrazinone Analogs

| Compound ID | R¹ | R² (Halogen) | CRF1 Ki (nM) |

| CRF-PZ-A | 2,4-Dichlorophenyl | Cl | 2.5 |

| CRF-PZ-B | 4-Trifluoromethylphenyl | Br | 7.8 |

| CRF-PZ-C | 2-Methyl-4-chlorophenyl | Cl | 4.1 |

Conclusion

The discovery and development of halogenated pyrazinones represent a significant advancement in medicinal chemistry. The pioneering synthetic work of Georges Hoornaert and his group laid the foundation for the exploration of this versatile scaffold. The strategic incorporation of halogens has enabled the fine-tuning of pharmacological properties, leading to the identification of potent and selective inhibitors of key therapeutic targets such as p38 MAP kinase and the CRF1 receptor. The detailed understanding of their synthesis, structure-activity relationships, and molecular interactions continues to drive the development of novel therapeutics based on the halogenated pyrazinone core, with the potential to address unmet medical needs in inflammatory and central nervous system disorders.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-1-methyl-1H-pyrazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-1-methyl-1H-pyrazin-2-one with various arylboronic acids. This reaction is a critical transformation for the synthesis of novel 5-aryl-1-methyl-1H-pyrazin-2-one derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential as bioactive molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[1] For drug development professionals, this reaction offers a robust tool for the late-stage functionalization of heterocyclic scaffolds, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is a useful building block, and its arylation via Suzuki coupling provides access to a wide range of derivatives with potential therapeutic applications.

The electron-deficient nature of the pyrazinone ring can present challenges in cross-coupling reactions, including the potential for side reactions such as debromination. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.

Data Presentation: Optimized Reaction Conditions

Based on analogous reactions with structurally similar heteroaryl bromides, the following table summarizes recommended starting conditions for the Suzuki coupling of this compound. Optimization may be required for specific arylboronic acids.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | 60-85 | [2][3] |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 2-24 | 70-95 | [1] |

| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | 2-6 | 75-90 | [4] |

| 4 | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100-120 | 1-4 | 65-90 | [5] |

DME = 1,2-Dimethoxyethane

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk tube or round-bottom flask)

-

Magnetic stirrer and heating plate/oil bath

-

Solvents for workup and purification (e.g., ethyl acetate, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Add the anhydrous 1,4-dioxane via syringe, followed by the degassed deionized water, to achieve the desired solvent ratio (e.g., 4:1).

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath set to the desired temperature (e.g., 90-100 °C).

-

Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1-methyl-1H-pyrazin-2-one.

-

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.

Caption: Experimental workflow for the Suzuki coupling protocol.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

Stille Coupling of 5-Bromo-1-methyl-1H-pyrazin-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Stille cross-coupling reaction of 5-Bromo-1-methyl-1H-pyrazin-2-one. The Stille reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] It is widely employed in organic synthesis, including the construction of complex molecules in natural product synthesis and drug discovery, due to its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[1][3][4]

Reaction Principle and Scope

The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][6]

Catalytic Cycle of the Stille Coupling:

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The reaction is applicable to a wide range of coupling partners. For the substrate this compound, various organostannanes can be employed to introduce diverse functionalities at the 5-position of the pyrazinone ring. These include aryl-, heteroaryl-, vinyl-, and alkylstannanes.[1][6]

Key Reaction Parameters and Optimization

Several factors can influence the outcome of the Stille coupling, and optimization may be required for specific substrates.

-

Catalyst: Palladium complexes are the catalysts of choice. Commonly used catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃.[6][7] The choice of ligand can also be crucial, with bulky, electron-rich phosphines often enhancing reactivity.[4]

-

Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and DMF are common choices.[5][7]

-

Additives: In some cases, additives can significantly improve reaction rates and yields.

-

Copper(I) salts (e.g., CuI): Can act as a co-catalyst, particularly for less reactive substrates.[4][8]

-

Lithium Chloride (LiCl): Can facilitate the transmetalation step by forming more reactive organostannane species.[5]

-

Fluoride sources (e.g., CsF, TBAF): Can activate the tin reagent, forming hypervalent stannate species that enhance transmetalation.[9][10]

-

-

Temperature: Reaction temperatures typically range from 60 to 110 °C.[7][11] Microwave irradiation can also be employed to accelerate the reaction.[9]

Experimental Protocols

Below are two representative protocols for the Stille coupling of this compound with an organostannane. Note: These are general procedures and may require optimization for specific coupling partners. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Pd(PPh₃)₄-Catalyzed Coupling in Toluene

This protocol is a standard and widely used method for Stille couplings.

Experimental Workflow:

Caption: Workflow for Pd(PPh₃)₄-catalyzed Stille coupling.

Reagents and Materials:

| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |

| This compound | 189.01 g/mol | 1.0 | 1.0 |

| Organostannane (e.g., Aryl-SnBu₃) | Variable | 1.1 - 1.2 | 1.1 - 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 g/mol | 0.02 - 0.05 | 0.02 - 0.05 |

| Anhydrous, degassed Toluene | - | 10 mL | - |

| Saturated aqueous Potassium Fluoride (KF) solution | - | - | - |

| Organic solvent for extraction (e.g., Ethyl Acetate) | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the organostannane (1.1-1.2 mmol, 1.1-1.2 equiv.), and Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%).

-

Add anhydrous and degassed toluene (10 mL) via syringe.

-

Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Pd₂(dba)₃/P(o-tol)₃-Catalyzed Coupling

This protocol utilizes a different palladium source and ligand, which can be beneficial for certain substrates.

Reagents and Materials:

| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |

| This compound | 189.01 g/mol | 1.0 | 1.0 |

| Organostannane (e.g., Vinyl-SnBu₃) | Variable | 1.1 - 1.2 | 1.1 - 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 915.72 g/mol | 0.02 | 0.02 |

| Tri(o-tolyl)phosphine [P(o-tol)₃] | 304.37 g/mol | 0.04 | 0.04 |

| Anhydrous, degassed Toluene | - | 10 mL | - |

| Saturated aqueous Ammonium Chloride (NH₄Cl) solution | - | - | - |

| Organic solvent for extraction (e.g., Dichloromethane) | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.) and the organostannane (1.1-1.2 mmol, 1.1-1.2 equiv.).

-

Add anhydrous and degassed toluene (10 mL) via syringe.

-

In a separate vial, prepare the catalyst by adding Pd₂(dba)₃ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%) and dissolving in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction mixture.

-

Seal the Schlenk tube and heat the mixture at 90-110 °C for 12-16 hours.[7]

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent such as dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the final product.

Troubleshooting and Safety Considerations

-

Low Yields: If low yields are observed, consider increasing the catalyst loading, using a different ligand, adding a co-catalyst like CuI, or employing a more polar solvent like DMF.[4][5] The use of fluoride additives (CsF or TBAF) can also enhance the reaction rate.[9][10]

-

Homocoupling: The formation of homocoupled products from the organostannane can be a side reaction.[5] This can sometimes be minimized by adjusting the reaction temperature or catalyst system.

-

Toxicity: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1][2] All tin-containing waste should be disposed of according to institutional safety guidelines.

-

Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial for the success of the reaction, as palladium(0) catalysts are sensitive to oxygen.

By following these guidelines and protocols, researchers can effectively utilize the Stille cross-coupling reaction for the functionalization of this compound, enabling the synthesis of a diverse range of novel compounds for applications in drug discovery and development.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates [organic-chemistry.org]

- 11. chemistry.msu.edu [chemistry.msu.edu]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-1-methyl-1H-pyrazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution and palladium-catalyzed cross-coupling reactions involving 5-Bromo-1-methyl-1H-pyrazin-2-one. This versatile building block is a valuable substrate for the synthesis of a diverse range of substituted pyrazinone derivatives, which are of significant interest in medicinal chemistry and drug discovery. The bromine atom at the 5-position serves as a key functional handle for introducing various substituents through nucleophilic aromatic substitution (SNA r) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazinone ring facilitates nucleophilic aromatic substitution at the C5 position, allowing for the displacement of the bromide by a variety of nucleophiles. This section provides protocols for reactions with amine and thiol nucleophiles.

Data Presentation: SNAr Reactions

The following table summarizes representative reaction conditions and hypothetical yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. Note: The following data is illustrative and based on typical results for similar heterocyclic systems. Actual yields may vary and require optimization.

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Hypothetical Yield (%) |

| 1 | Morpholine | K₂CO₃ | DMSO | 120 | 12 | 5-(Morpholin-4-yl)-1-methyl-1H-pyrazin-2-one | 85 |

| 2 | Piperidine | Cs₂CO₃ | DMF | 100 | 16 | 1-Methyl-5-(piperidin-1-yl)-1H-pyrazin-2-one | 88 |

| 3 | Benzylamine | NaH | THF | 65 | 8 | 5-(Benzylamino)-1-methyl-1H-pyrazin-2-one | 75 |

| 4 | Ethanethiol | NaH | THF | 25 | 4 | 5-(Ethylthio)-1-methyl-1H-pyrazin-2-one | 92 |

| 5 | Thiophenol | K₂CO₃ | DMF | 80 | 6 | 1-Methyl-5-(phenylthio)-1H-pyrazin-2-one | 90 |

Experimental Protocols: SNAr Reactions

Protocol 1.1: General Procedure for Amination

-

To a dry reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Add a dry, degassed solvent (e.g., DMSO or DMF, 5 mL).

-

Seal the vial and heat the reaction mixture to the desired temperature (100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 1.2: General Procedure for Thiolation

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a dry solvent (e.g., THF or DMF, 10 mL).

-

Add a strong base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C.

-

Add the desired thiol (1.1 equiv.) dropwise and stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 mmol, 1.0 equiv.) in the same dry solvent.

-

Allow the reaction to warm to room temperature or heat as required, and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent and purify the residue by column chromatography.

Visualization: SNAr Workflow

Caption: General workflow for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.